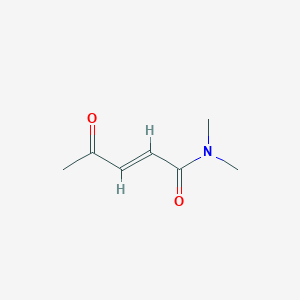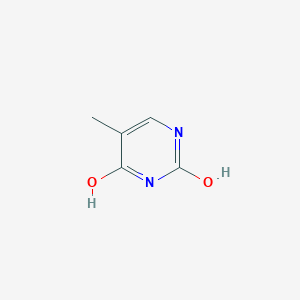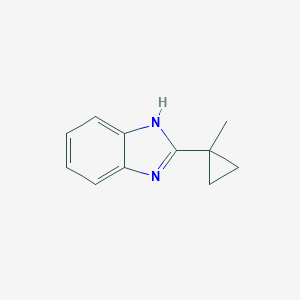
2,4,5-トリフルオロベンジルブロミド
概要
説明
2,4,5-Trifluorobenzyl bromide is an organic compound with the molecular formula C7H4BrF3. It is a derivative of benzyl bromide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is a colorless to light yellow liquid and is known for its lachrymatory properties, meaning it can cause tearing when exposed to the eyes .
科学的研究の応用
2,4,5-Trifluorobenzyl bromide is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it is an important intermediate in the synthesis of Ensitrelvir, an oral drug developed by Shionogi Pharmaceutical Company for the treatment of COVID-19 . Additionally, it is used in the synthesis of sitagliptin, a dipeptidyl peptidase-IV inhibitor used for treating type II diabetes .
作用機序
Target of Action
2,4,5-Trifluorobenzyl bromide is primarily used as an intermediate in the synthesis of pharmaceutical compounds
Mode of Action
As a chemical intermediate, 2,4,5-Trifluorobenzyl bromide participates in various chemical reactions during the synthesis of pharmaceutical compounds. Its mode of action is largely dependent on the specific synthesis process and the final compound being synthesized .
Biochemical Pathways
The biochemical pathways affected by 2,4,5-Trifluorobenzyl bromide are determined by the final pharmaceutical compound that it helps synthesize. For instance, it is an important intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-IV (DPP-IV) inhibitor used to treat type 2 diabetes . In this context, the compound indirectly affects the biochemical pathways related to glucose regulation.
Pharmacokinetics
The pharmacokinetic profile of the final pharmaceutical compound, such as Sitagliptin, would be more relevant .
Result of Action
The molecular and cellular effects of 2,4,5-Trifluorobenzyl bromide are not directly observed as it is used as a chemical intermediate. The effects are seen in the final pharmaceutical compound. For example, in the case of Sitagliptin, the inhibition of DPP-IV leads to increased levels of incretin hormones, improved regulation of glucose homeostasis, and thus, better management of type 2 diabetes .
Action Environment
The action of 2,4,5-Trifluorobenzyl bromide is influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other reactants . These factors can affect the yield and purity of the final product. In terms of stability, it should be stored under an inert atmosphere at room temperature .
準備方法
2,4,5-Trifluorobenzyl bromide can be synthesized through a multi-step process:
Esterification: 2,4,5-Trifluorobenzyl chloride reacts with a carboxylate to form 2,4,5-trifluorobenzyl ester.
Hydrolysis: The ester is then hydrolyzed to produce 2,4,5-trifluorobenzyl alcohol.
Bromination: Finally, the alcohol undergoes bromination to yield 2,4,5-trifluorobenzyl bromide.
Industrial production methods often involve the use of 1,2,4-trifluorobenzene as a starting material, which is then subjected to bromomethylation reactions under controlled conditions .
化学反応の分析
2,4,5-Trifluorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Reduction: Can be reduced to 2,4,5-trifluorotoluene using reducing agents like lithium aluminum hydride.
類似化合物との比較
2,4,5-Trifluorobenzyl bromide can be compared with other benzyl bromide derivatives such as:
2,4,6-Trifluorobenzyl bromide: Similar in structure but with fluorine atoms at the 2, 4, and 6 positions.
2,3,4-Trifluorobenzyl bromide: Fluorine atoms are at the 2, 3, and 4 positions.
2,4-Difluorobenzyl bromide: Contains only two fluorine atoms at the 2 and 4 positions.
The unique positioning of the fluorine atoms in 2,4,5-trifluorobenzyl bromide imparts distinct chemical properties and reactivity, making it particularly useful in specific synthetic pathways .
特性
IUPAC Name |
1-(bromomethyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXEYCSWSMMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380355 | |
| Record name | 2,4,5-Trifluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157911-56-3 | |
| Record name | 2,4,5-Trifluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



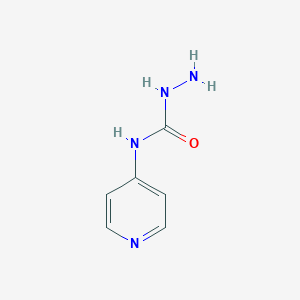
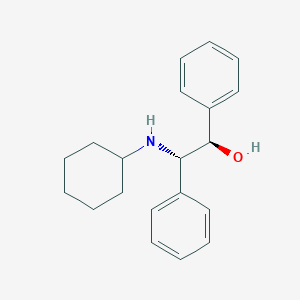
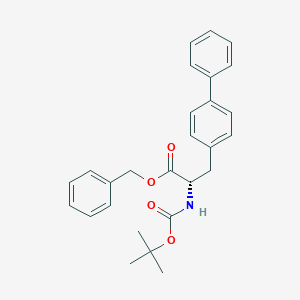

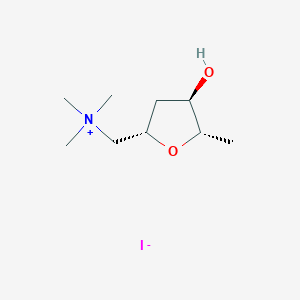
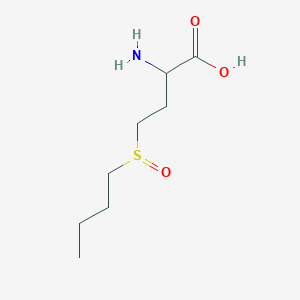



![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
